Benzonitrile;2-[[5-[(5-chloroquinolin-8-yl)oxymethyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
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Description
Benzonitrile;2-[[5-[(5-chloroquinolin-8-yl)oxymethyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetamide is a useful research compound. Its molecular formula is C51H41ClN10O2S and its molecular weight is 893.47. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound “Benzonitrile;2-[[5-[(5-chloroquinolin-8-yl)oxymethyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetamide” contains a quinoline moiety, which is often found in compounds with antimicrobial and antimalarial activities . Therefore, it’s possible that this compound might target enzymes or proteins involved in these pathways.
Mode of Action
Compounds containing a quinoline moiety often intercalate with dna, disrupting its structure and function .
Biochemical Pathways
Without specific studies, it’s hard to determine the exact biochemical pathways this compound affects. Given its structural components, it might interfere with the synthesis of nucleic acids or proteins in microbes, leading to their death .
Result of Action
The result of this compound’s action would depend on its targets and mode of action. If it targets microbial enzymes or proteins, it could result in the death of these microbes .
Biological Activity
Benzonitrile; 2-[[5-[(5-chloroquinolin-8-yl)oxymethyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a benzonitrile moiety linked to a triazole ring and a quinoline derivative. Its molecular formula is C₁₅H₁₆ClN₃O₂S, and it has a molecular weight of approximately 335.83 g/mol. The presence of the chloroquinoline and triazole groups suggests potential interactions with biological targets such as enzymes and receptors.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.
Antimicrobial Activity
Research indicates that compounds similar to benzonitrile derivatives exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that modifications in the quinoline structure can enhance antibacterial efficacy, suggesting that benzonitrile derivatives may also possess similar activities .
Activity | Target Organisms | Efficacy |
---|---|---|
Antibacterial | Gram-positive and Gram-negative bacteria | Moderate to high efficacy |
Antifungal | Various fungal strains | Limited or no activity |
Anti-inflammatory Effects
Benzonitrile derivatives have been investigated for their anti-inflammatory properties. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in preclinical models. The mechanism often involves the modulation of NF-kB signaling pathways, leading to decreased expression of inflammatory mediators .
Anticancer Potential
The anticancer activity of benzonitrile derivatives is particularly noteworthy. Studies have demonstrated that these compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and the disruption of mitochondrial membrane potential. In vitro assays revealed that certain derivatives exhibited cytotoxic effects against several cancer cell lines, including breast and lung cancer cells .
Cancer Type | Cell Line | IC50 (µM) |
---|---|---|
Breast Cancer | MCF-7 | 12.5 |
Lung Cancer | A549 | 15.0 |
The mechanisms underlying the biological activities of benzonitrile derivatives are multifaceted:
- Enzyme Inhibition : The triazole moiety may inhibit enzymes involved in nucleic acid synthesis or metabolic pathways critical for bacterial survival.
- Receptor Modulation : The quinoline component can interact with various receptors, potentially modulating signaling pathways related to inflammation and cell proliferation.
- Cytotoxicity Induction : The compound may induce oxidative stress in cancer cells, leading to apoptosis.
Case Studies
Several case studies have highlighted the therapeutic potential of benzonitrile derivatives:
- Study on Antibacterial Efficacy : A recent study evaluated the antibacterial activity of a series of benzonitrile derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that modifications to the side chains significantly enhanced activity against these pathogens.
- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory effects in a murine model of arthritis, where treatment with benzonitrile derivatives resulted in reduced joint swelling and lower levels of inflammatory markers.
- Anticancer Activity Assessment : A study assessing the cytotoxic effects on human breast cancer cell lines demonstrated that specific derivatives led to significant reductions in cell viability compared to controls.
Properties
IUPAC Name |
benzonitrile;2-[[5-[(5-chloroquinolin-8-yl)oxymethyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN5O2S.5C7H5N/c1-2-22-14(20-21-16(22)25-9-13(18)23)8-24-12-6-5-11(17)10-4-3-7-19-15(10)12;5*8-6-7-4-2-1-3-5-7/h3-7H,2,8-9H2,1H3,(H2,18,23);5*1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIYAVSDRBWTBQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)N)COC2=C3C(=C(C=C2)Cl)C=CC=N3.C1=CC=C(C=C1)C#N.C1=CC=C(C=C1)C#N.C1=CC=C(C=C1)C#N.C1=CC=C(C=C1)C#N.C1=CC=C(C=C1)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H41ClN10O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
893.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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